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Cat. No.: B044534

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal
Chemistry

6-Fluoropyridine-2-sulfonamide, identified by its CAS number 124433-70-1, is a heterocyclic
organic compound that has garnered significant interest within the field of medicinal chemistry.
Its structure, which combines a fluorinated pyridine ring with a sulfonamide functional group,
makes it a valuable scaffold and building block for the synthesis of a diverse array of potential
therapeutic agents. The presence of the sulfonamide moiety is a well-established
pharmacophore, known for its role in a wide range of drugs, including antibacterial agents,
diuretics, and enzyme inhibitors.[1][2] The fluorine atom at the 6-position of the pyridine ring
can significantly influence the compound's electronic properties, lipophilicity, and metabolic
stability, potentially enhancing its interactions with biological targets and improving its
pharmacokinetic profile.[3] This guide provides a comprehensive overview of the synthesis,
properties, and potential applications of 6-Fluoropyridine-2-sulfonamide, offering a technical
resource for professionals engaged in drug discovery and development.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of 6-Fluoropyridine-2-sulfonamide is
fundamental for its effective use in synthesis and drug design. The key properties are
summarized in the table below.
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Property Value Source(s)
CAS Number 124433-70-1 [4]
Molecular Formula CsHsFN202S [4]
Molecular Weight 176.17 g/mol [4]
Appearance Tan solid [5]
Melting Point 110-111 °C [5]
Purity Typically >95-97% [4]

Store in a cool, dry place,
Storage away from incompatible [6]

substances.

Below is a diagram illustrating the chemical structure of 6-Fluoropyridine-2-sulfonamide.

Caption: Chemical structure of 6-Fluoropyridine-2-sulfonamide.

Synthesis and Purification

The synthesis of 6-Fluoropyridine-2-sulfonamide can be achieved through various synthetic
routes. A commonly cited method involves the deprotection of a tert-butyl protected
sulfonamide precursor.[5] This approach offers a reliable means to obtain the desired product.

Experimental Protocol: Deprotection of N-(1,1-
dimethylethyl)-6-fluoro-2-pyridinesulfonamide

This protocol is based on a reported synthesis and provides a clear, step-by-step methodology.

[5]
Materials:
* N-(1,1-dimethylethyl)-6-fluoro-2-pyridinesulfonamide (starting material)

 Trifluoroacetic acid (TFA)
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» Diethyl ether

¢ Round-bottom flask

o Reflux condenser

e Heating mantle

« Rotary evaporator

o Standard glassware for filtration and trituration

Procedure:

e To a 250 mL round-bottom flask, add 11.6 g (50 mmol) of N-(1,1-dimethylethyl)-6-fluoro-2-
pyridinesulfonamide.

o Add 100 mL of trifluoroacetic acid to the flask.

o Equip the flask with a reflux condenser and heat the mixture to reflux.

¢ Maintain the reflux for 48 hours (two days).

 After the reaction is complete, allow the mixture to cool to room temperature.

» Remove the volatile components (primarily trifluoroacetic acid) in vacuo using a rotary
evaporator.

o The resulting residue is then triturated with diethyl ether. This process involves repeatedly
washing the solid with the solvent to remove impurities.

o Collect the solid product by filtration.

e Dry the solid to obtain 6-Fluoropyridine-2-sulfonamide.

Expected Outcome:

This procedure is reported to yield approximately 7.23 g of a tan solid with a melting point of
110-111 °C.[5]
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The following diagram illustrates the workflow for this synthesis.

Synthesis Workflow
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:
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Caption: Workflow for the synthesis of 6-Fluoropyridine-2-sulfonamide.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the
synthesized 6-Fluoropyridine-2-sulfonamide. Standard techniques include Nuclear Magnetic
Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
While specific spectral data for this compound is not readily available in the public domain,
chemical suppliers often provide access to this information upon request.[7][8][9]
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e 'H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on
the pyridine ring, with chemical shifts and coupling constants influenced by the electron-
withdrawing effects of the fluorine and sulfonamide groups.

e 13C NMR: The carbon NMR spectrum will provide information on the carbon skeleton of the
molecule, with the carbon atoms attached to fluorine and the sulfonamide group exhibiting
characteristic chemical shifts.

e 19F NMR: Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single
resonance is expected for the fluorine atom at the 6-position of the pyridine ring.[2][10][11]

o Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.
The fragmentation pattern can provide valuable structural information, with common
fragmentation pathways for sulfonamides involving the loss of SO2.[3][12][13][14]

Biological Activity and Applications in Drug
Discovery

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, with a rich
history of producing successful drugs.[1][15] Sulfonamides are known to exhibit a wide range of
biological activities, primarily through the inhibition of key enzymes.

Potential as Antibacterial Agents

The primary mechanism of action for antibacterial sulfonamides is the competitive inhibition of
dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[15]
By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the
production of folic acid, thereby halting bacterial growth and replication. While the specific
antibacterial spectrum of 6-Fluoropyridine-2-sulfonamide has not been extensively reported,
its structural similarity to known antibacterial sulfonamides suggests potential activity against
various bacterial strains.[15][16]

Carbonic Anhydrase Inhibition

Sulfonamides are a well-established class of carbonic anhydrase inhibitors.[17][18][19][20]
Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of
carbon dioxide. Inhibition of these enzymes has therapeutic applications in the treatment of
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glaucoma, edema, and certain neurological disorders. The primary sulfonamide group (-
SO2NHz2) is crucial for binding to the zinc ion in the active site of the enzyme. The 6-
fluoropyridine moiety of the title compound could confer selectivity for different carbonic
anhydrase isoforms.

Kinase Inhibition

More recently, sulfonamide-containing compounds have been investigated as inhibitors of
various protein kinases, which are critical regulators of cellular signaling pathways.[21][22][23]
Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The
sulfonamide group can form key hydrogen bonds within the ATP-binding pocket of kinases,
contributing to the inhibitory activity of the molecule. The unique electronic and steric properties
of 6-Fluoropyridine-2-sulfonamide make it an attractive starting point for the design of novel
kinase inhibitors.[24]

The following diagram illustrates the potential therapeutic applications stemming from the core
structure of 6-Fluoropyridine-2-sulfonamide.

G-FIuoropyridine-2-su|f0namid9

DHPS Inhibition |Enzyme Inhibition Enzyme Inhibition

Antibacterial Agents Carbonic Anhydrase Inhibitors Kinase Inhibitors
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Caption: Potential applications of 6-Fluoropyridine-2-sulfonamide in drug discovery.

Safety and Handling
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As with any chemical reagent, proper safety precautions must be observed when handling 6-
Fluoropyridine-2-sulfonamide. Based on available safety data sheets, the compound is
harmful if swallowed and causes skin and serious eye irritation.[6] It may also cause respiratory
irritation.

Recommended Handling Procedures:

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
eye/face protection.[6]

Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.[25]

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly
after handling.[6][25]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

In case of exposure, follow standard first-aid measures and seek medical attention.[6][26]

Conclusion

6-Fluoropyridine-2-sulfonamide is a valuable and versatile building block for medicinal
chemists and drug development professionals. Its unique combination of a fluorinated pyridine
ring and a sulfonamide functional group provides a foundation for the synthesis of novel
compounds with potential therapeutic applications as antibacterial agents, and as inhibitors of
carbonic anhydrases and kinases. This guide has provided a comprehensive overview of its
synthesis, properties, and potential applications, serving as a technical resource to support
further research and development in this exciting area of medicinal chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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